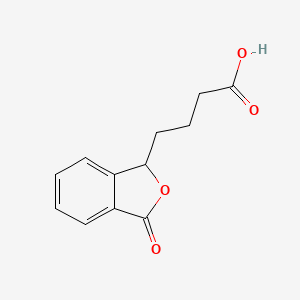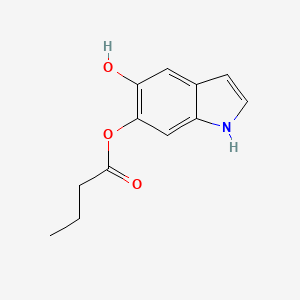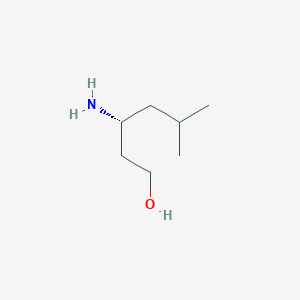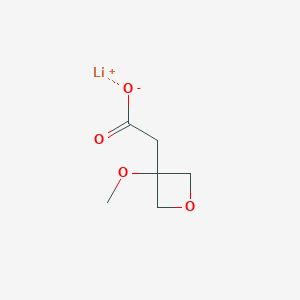
Butylphthalide metabolite M5-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylphthalide metabolite M5-2, also known as NBP-11-oic acid, is a significant metabolite of 3-n-butylphthalide (NBP). NBP is a cardiovascular drug widely used for the treatment of cerebral ischemia. The metabolite M5-2 is formed through the extensive metabolism of NBP in the human body, primarily involving hydroxylation and further oxidation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butylphthalide metabolite M5-2 involves the biotransformation of 3-n-butylphthalide. This process is catalyzed by multiple enzymes, including cytochrome P450 isoforms, alcohol dehydrogenase, and aldehyde dehydrogenase . The primary metabolic pathways include hydroxylation on the alkyl side chain, particularly at the 3-, ω-1-, and ω-carbons, followed by further oxidation and conjugation .
Industrial Production Methods
Industrial production of this compound is typically achieved through microbial biotransformation. Microorganisms such as Cunninghamella blakesleana are used to obtain reference standards of the metabolite . This method ensures the efficient and scalable production of the compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Butylphthalide metabolite M5-2 undergoes various chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of the alkyl side chain.
Hydroxylation: Hydroxylation occurs at specific positions on the alkyl side chain, particularly at the 3-, ω-1-, and ω-carbons.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Cytochrome P450 isoforms: These enzymes catalyze the hydroxylation reactions.
Alcohol dehydrogenase and aldehyde dehydrogenase: These enzymes facilitate the oxidation processes.
Major Products Formed
The major products formed from these reactions include:
NBP-11-oic acid (M5-2): The primary metabolite.
Glucuronide conjugates of M5-2: Formed through further conjugation reactions.
Scientific Research Applications
Butylphthalide metabolite M5-2 has several scientific research applications, including:
Chemistry: Used as a reference standard in the study of NBP metabolism and pharmacokinetics.
Biology: Investigated for its role in the metabolic pathways of NBP and its interactions with various enzymes.
Medicine: Studied for its potential neuroprotective effects and its role in the treatment of cerebral ischemia.
Industry: Utilized in the production of pharmaceutical formulations containing NBP and its metabolites.
Mechanism of Action
The mechanism of action of butylphthalide metabolite M5-2 involves its interaction with multiple enzymes and molecular targets. The primary pathways include:
Cytochrome P450 isoforms: These enzymes catalyze the hydroxylation reactions, leading to the formation of M5-2.
Alcohol dehydrogenase and aldehyde dehydrogenase: These enzymes facilitate the oxidation processes, contributing to the formation of M5-2.
β-oxidation: M5-2 undergoes β-oxidation to yield phthalide-3-acetic acid in rat liver homogenate.
Comparison with Similar Compounds
Butylphthalide metabolite M5-2 can be compared with other similar compounds, such as:
10-Keto-NBP (M2): Another major metabolite of NBP, formed through oxidation.
3-Hydroxy-NBP (M3-1): Formed through hydroxylation at the 3-position.
10-Hydroxy-NBP (M3-2): Formed through hydroxylation at the 10-position.
The uniqueness of this compound lies in its specific metabolic pathways and its role as a major circulating metabolite with significant pharmacokinetic properties .
Properties
CAS No. |
1485081-25-1 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-(3-oxo-1H-2-benzofuran-1-yl)butanoic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)7-3-6-10-8-4-1-2-5-9(8)12(15)16-10/h1-2,4-5,10H,3,6-7H2,(H,13,14) |
InChI Key |
ZNPCTSQOTVUABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)
![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide](/img/structure/B12943802.png)

![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)




![4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12943840.png)
